molecular formula C19H17ClN2O3 B2995399 2-(4-chlorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide CAS No. 946210-15-7

2-(4-chlorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2995399
CAS No.: 946210-15-7
M. Wt: 356.81
InChI Key: TWXCDVJHTFTKNM-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a chlorophenoxy group, an isoxazole ring, and a tolyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps:

    Formation of the isoxazole ring: This can be achieved through the reaction of an appropriate nitrile oxide with an alkyne.

    Attachment of the chlorophenoxy group: This step involves the nucleophilic substitution reaction of 4-chlorophenol with a suitable electrophile.

    Formation of the acetamide linkage: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)acetamide: Lacks the isoxazole and tolyl groups.

    N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide: Lacks the chlorophenoxy group.

    2-(4-bromophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

The presence of both the chlorophenoxy and isoxazole groups in 2-(4-chlorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide makes it unique compared to its analogs. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-13-2-4-14(5-3-13)18-10-16(22-25-18)11-21-19(23)12-24-17-8-6-15(20)7-9-17/h2-10H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXCDVJHTFTKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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